disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined chemical entity with the molecular formula C₉H₁₃NNa₂O₅S. The compound possesses a molecular weight of 293.25 grams per mole, establishing its position as a moderately sized organosulfur molecule. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name this compound, which accurately reflects its structural components and stereochemical configuration.
The molecule exhibits a complex architectural framework characterized by multiple functional groups integrated within a single molecular structure. The presence of the (2R) stereochemical designation indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for understanding the compound's chemical behavior and potential biological activity. The sulfanyl bridge serves as a central structural element, connecting the acetamido-substituted carbon chain with the butanoate moiety, creating a distinctive molecular topology that distinguishes this compound from simpler amino acid derivatives.
The systematic nomenclature reveals several key structural features, including the acetamido group (-NHCOCH₃), the carboxylato functionality (-COO⁻), and the sulfanyl linkage (-S-), all integrated within a specific stereochemical framework. The disodium designation indicates that two sodium cations are associated with the molecule, likely coordinating with the carboxylate anions to form a stable salt structure. This ionic character significantly influences the compound's solubility properties and analytical behavior.
The molecular architecture demonstrates sophisticated chemical engineering, where the parent amino acid structure has been extensively modified through acetylation and alkylation processes. The resulting compound maintains the fundamental amino acid backbone while incorporating additional functional groups that modify its chemical and physical properties. The stereochemical specificity, particularly the (2R) configuration, suggests that this compound likely originated from L-cysteine, maintaining the natural stereochemical preference found in biological systems.
Properties
IUPAC Name |
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCIEDHPXAQZRB-OVEMJYDDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves multiple steps, starting with the acetylation of L-cysteine. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The resulting N-acetyl-L-cysteine is then subjected to further reactions to introduce the 3-carboxy-2-propyl group. This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cellular stress responses. Its molecular targets include enzymes and receptors that play key roles in these processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory conditions.
L-Cysteine: A naturally occurring amino acid with various biological functions.
Uniqueness
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Biological Activity
Chemical Structure and Properties
Disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate is characterized by the following structural features:
- Molecular Formula : C₇H₁₀N₂Na₂O₄S
- Molecular Weight : 246.21 g/mol
- IUPAC Name : Disodium 3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
The compound contains a sulfonic group and an acetamido group, which contribute to its solubility and reactivity.
Antioxidant Properties
This compound exhibits significant antioxidant activity. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. Studies have shown that the compound can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound has been shown to improve cognitive function and reduce amyloid-beta plaque accumulation . These findings position it as a candidate for further research in neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Oxidative Stress : By enhancing antioxidant enzyme activity, it reduces oxidative damage to cells.
- Inhibition of Inflammatory Mediators : The compound interferes with signaling pathways involved in inflammation, potentially through the NF-kB pathway.
- Neuroprotection : Its ability to modulate neurotransmitter levels and protect neurons from apoptosis contributes to its neuroprotective effects.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats showed that administration of this compound led to a significant decrease in blood glucose levels and improved markers of oxidative stress compared to control groups .
Case Study 2: Inhibition of Neuroinflammation
Another study focused on the effects of this compound on neuroinflammation in a mouse model of Alzheimer's disease. Results indicated that it significantly reduced levels of inflammatory cytokines and improved spatial memory performance in treated mice .
| Study | Model | Findings |
|---|---|---|
| Diabetic Rats | Decreased blood glucose, improved oxidative stress markers | |
| Alzheimer's Mouse Model | Reduced neuroinflammation, improved cognitive function |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : - and -NMR confirm stereochemistry (e.g., R-configuration at C2) and sulfanyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M–Na] ion for disodium salts) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with aqueous-organic mobile phases .
Q. Advanced Analysis
- Chiral HPLC : Resolves enantiomeric impurities, critical for validating the (2R)-stereocenter .
- Elemental Analysis : Quantifies sodium content to confirm salt stoichiometry .
How do the sulfonate and carboxylate groups influence solubility and stability under physiological conditions?
Q. Basic Physicochemical Properties
- Solubility : The disodium salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) due to ionic interactions. Solubility decreases in acidic media (pH <5) due to protonation of carboxylate groups .
- Stability : Degradation occurs via hydrolysis of the acetamido group at elevated temperatures (>60°C). Store at 2–8°C in inert atmospheres to prevent oxidation of the sulfanyl group .
What reaction mechanisms involve the sulfanyl group in this compound, and how can they be exploited in derivatization?
Advanced Reactivity
The sulfanyl (-S-) group participates in:
- Nucleophilic Substitutions : Reacts with alkyl halides or α,β-unsaturated carbonyls to form thioethers or Michael adducts, useful for bioconjugation .
- Oxidation : Controlled oxidation with HO yields sulfoxides, modulating electronic properties for catalytic applications .
How can researchers investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Q. Methodological Approaches
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to proteins like serum albumin or kinases .
- Fluorescence Quenching : Monitors conformational changes in biomolecules (e.g., tryptophan residues) upon interaction .
- Molecular Dynamics (MD) Simulations : Predicts binding modes using docking software (AutoDock Vina) and validates with mutagenesis studies .
How should contradictory data on biological activity be resolved (e.g., varying IC50_{50}50 values across studies)?
Q. Advanced Troubleshooting
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
- Assay Conditions : Standardize buffer composition (e.g., ionic strength, cofactors) to minimize variability .
- Stereochemical Integrity : Confirm (2R)-configuration using circular dichroism (CD) spectroscopy to exclude inactive enantiomers .
What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
Q. Process Optimization
- Catalyst Screening : Enantioselective catalysts (e.g., chiral palladium complexes) enhance stereochemical control during sulfanyl group addition .
- Continuous Flow Chemistry : Reduces side reactions (e.g., racemization) by minimizing residence time at high temperatures .
Can computational models predict this compound’s pharmacokinetic properties or toxicity?
Q. Advanced Modeling
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration using LogP and polar surface area .
- Toxicity Profiling : QSAR models identify structural alerts (e.g., sulfonyl groups linked to hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
